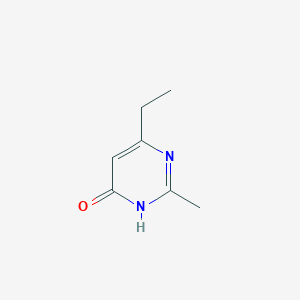

4-Ethyl-6-hydroxy-2-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-ethyl-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-6-4-7(10)9-5(2)8-6/h4H,3H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXKPQUYEALWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90522504 | |

| Record name | 6-Ethyl-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52421-75-7 | |

| Record name | 6-Ethyl-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-6-hydroxy-2-methylpyrimidine

This guide provides a comprehensive overview of the synthesis and characterization of 4-Ethyl-6-hydroxy-2-methylpyrimidine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The document details a robust synthetic protocol, outlines key analytical techniques for its characterization, and delves into the structural nuances of this pyrimidine derivative.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of their physicochemical properties and biological activities. This compound, with its specific substitution pattern, presents a valuable scaffold for further chemical elaboration and screening for potential therapeutic applications. The presence of the hydroxyl group introduces the possibility of tautomerism, a critical consideration in its structural and reactivity profile.

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is most effectively achieved through a base-catalyzed cyclocondensation reaction. This method, a variation of the classical pyrimidine synthesis, involves the reaction of an amidine with a β-dicarbonyl compound. In this specific case, acetamidine is reacted with diethyl ethylmalonate.

Underlying Principles of the Synthesis

The reaction mechanism hinges on the nucleophilic character of the amidine nitrogen atoms and the electrophilic nature of the carbonyl carbons of the diethyl ethylmalonate. The use of a strong base, such as sodium ethoxide, is crucial for the deprotonation of the active methylene group in the malonic ester, forming a carbanion. This carbanion then acts as a potent nucleophile. The subsequent steps involve nucleophilic attack, cyclization, and dehydration to form the stable aromatic pyrimidine ring. The choice of an alkoxide base that matches the ester's alcohol portion (ethoxide for an ethyl ester) is a classic strategy to prevent transesterification, which could lead to a mixture of products.

Experimental Protocol

Materials and Reagents:

-

Diethyl ethylmalonate

-

Acetamidine hydrochloride

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Deionized water

Step-by-Step Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add freshly cut sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas; therefore, it must be performed in a well-ventilated fume hood with appropriate safety precautions. The mixture is stirred until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add diethyl ethylmalonate dropwise with continuous stirring. Subsequently, add acetamidine hydrochloride in portions.

-

Cyclocondensation Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is dissolved in water and washed with diethyl ether to remove any unreacted starting materials.

-

Precipitation of the Product: The aqueous layer is cooled in an ice bath, and the pH is carefully adjusted to acidic (around pH 5-6) by the dropwise addition of concentrated hydrochloric acid. This protonates the hydroxyl group and causes the product to precipitate out of the solution.

-

Purification: The crude product is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water mixture) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques is employed.

Tautomerism: A Key Structural Feature

4-Hydroxy-pyrimidines, including the title compound, exist in a tautomeric equilibrium between the enol (hydroxy) form and the keto (pyrimidinone) form. The position of this equilibrium can be influenced by the solvent, temperature, and pH. Spectroscopic analysis is crucial for understanding the predominant tautomeric form under different conditions.

Caption: Keto-enol tautomerism in this compound.

Spectroscopic and Analytical Data

The following table summarizes the expected and observed data from various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methyl group, a singlet for the pyrimidine ring proton, and a broad singlet for the hydroxyl/NH proton. The chemical shifts will vary depending on the solvent and the predominant tautomer. |

| ¹³C NMR | Resonances for the carbons of the ethyl group, the methyl group, and the pyrimidine ring. The chemical shift of the carbon bearing the hydroxyl/keto group will be particularly indicative of the tautomeric form. |

| FT-IR | Characteristic absorption bands for O-H or N-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), C=O stretching (in the keto form, ~1650-1700 cm⁻¹), and C=N and C=C stretching of the pyrimidine ring (~1500-1650 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₀N₂O, MW: 138.17 g/mol ). Fragmentation patterns will be characteristic of the pyrimidine ring and its substituents.[2][3] |

| Melting Point | A sharp and defined melting point, indicating the purity of the synthesized compound. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated theoretical values. |

Detailed Analytical Workflow

Caption: Comprehensive analytical workflow for structural elucidation.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken. The synthesis should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Sodium metal is highly reactive with water and should be handled with extreme care. All waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures and utilizing the described analytical techniques, researchers can confidently prepare and validate this valuable pyrimidine derivative for further investigation in various scientific disciplines, particularly in the realm of drug discovery and development. The understanding of its tautomeric nature is paramount for interpreting its reactivity and biological interactions.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-6-hydroxy-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-Ethyl-6-hydroxy-2-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interplay of structure and properties, grounded in established scientific principles.

Introduction to this compound: A Molecule of Potential

This compound, also known by its IUPAC name 4-ethyl-2-methyl-1H-pyrimidin-6-one, belongs to the pyrimidine family of heterocyclic compounds.[1] Pyrimidines are fundamental scaffolds in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of therapeutic agents. The strategic placement of functional groups—an ethyl group at position 4, a hydroxyl (or keto) group at position 6, and a methyl group at position 2—imparts a unique electronic and steric profile to this molecule, suggesting its potential as a building block in the synthesis of novel drug candidates. Understanding its fundamental physicochemical properties is therefore a critical first step in any drug discovery and development cascade.

I. Core Molecular and Physical Properties

A foundational understanding of a compound's identity and basic physical characteristics is paramount.

Molecular Identity

-

Chemical Name: this compound

-

IUPAC Name: 4-ethyl-2-methyl-1H-pyrimidin-6-one[1]

-

CAS Number: 52421-75-7[1]

-

Molecular Formula: C₇H₁₀N₂O[1]

-

Molecular Weight: 138.17 g/mol [1]

Chemical Structure & Tautomerism

The chemical structure of this compound is presented below. It is crucial to recognize that this compound can exist in tautomeric forms, primarily the hydroxy-pyrimidine and the pyrimidinone forms. The IUPAC name, 4-ethyl-2-methyl-1H-pyrimidin-6-one, suggests that the pyrimidinone tautomer is the more stable form, a common characteristic for hydroxypyrimidines.[2][3] This equilibrium is significant as the dominant tautomer in a given environment will dictate the molecule's hydrogen bonding capabilities, polarity, and ultimately its biological interactions.

Caption: Hydroxy-pyrimidine tautomer.

Caption: Pyrimidinone tautomer.

Physical State and Appearance

While a definitive description is not widely published, based on its synthesis and purification from related compounds, this compound is expected to be a solid at room temperature.

Melting Point

A European Patent (EP0326389B1) reports a melting point of 118.5 to 119 °C for a purified product of 6-ethyl-2-methyl-4-hydroxypyrimidine.[4]

-

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: A differential scanning calorimeter is calibrated using high-purity standards (e.g., indium).

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition.

-

Boiling Point

-

Expertise & Experience: For novel compounds where experimental data is lacking, computational models provide a valuable estimation. Various quantitative structure-property relationship (QSPR) models, including regression and neural network techniques, can be employed to predict the boiling points of heterocyclic compounds based on their structural features.[3][5]

Solubility

Specific experimental solubility data for this compound in various solvents is not widely published. However, the solubility of pyrimidine derivatives is known to be influenced by factors such as the nature of the solvent, temperature, and the specific functional groups present on the pyrimidine ring. Generally, solubility increases with temperature.

-

Expected Solubility Profile:

-

Aqueous Solubility: Due to the presence of polar functional groups capable of hydrogen bonding (the pyrimidinone moiety), some aqueous solubility is expected. However, the ethyl and methyl groups contribute to its lipophilicity, which may limit its water solubility.

-

Organic Solvents: It is anticipated to have good solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

-

Experimental Protocol: Thermodynamic Solubility Assessment

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The suspension is filtered or centrifuged to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

II. Acidity and Basicity: The Role of pKa

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and receptor-binding interactions.

For this compound, two main ionizable groups are present: the pyrimidine ring nitrogens, which can be protonated, and the hydroxyl/amide proton, which can be deprotonated.

-

Expertise & Experience: While an experimental pKa for this specific molecule is not available, computational methods such as those based on density-functional theory can provide reliable estimates for pyrimidine derivatives.[1][6] The pKa values for related hydroxypyrimidines can also offer valuable insights.

III. Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide characteristic signals for the ethyl and methyl groups, as well as the proton on the pyrimidine ring. The chemical shifts will be influenced by the electronic environment of the pyrimidine core.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with the chemical shifts providing information about their hybridization and electronic density.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a powerful tool for identifying the functional groups present in a molecule.

-

Expected Characteristic Peaks:

-

N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ is expected for the N-H group in the pyrimidinone tautomer.

-

C=O stretching: A strong absorption band between 1650-1700 cm⁻¹ is characteristic of the carbonyl group in the pyrimidinone ring.

-

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region are indicative of the double bonds within the pyrimidine ring.

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ range will correspond to the C-H bonds of the ethyl and methyl groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z 138 would confirm the molecular weight of the compound.[4]

-

Fragmentation Pattern: The fragmentation of pyrimidinones often involves the loss of small, stable molecules such as CO and HCN.[7] The ethyl and methyl side chains may also undergo fragmentation.

IV. Synthesis and Reactivity

Synthesis

A method for the synthesis of 6-ethyl-2-methyl-4-hydroxypyrimidine is described in European Patent EP0326389B1.[4] The synthesis involves the reaction of ethyl 3-aminocrotonate with acetamidine hydrochloride in the presence of a base.

-

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Stability and Reactivity

-

Stability: Pyrimidinone structures are generally stable under normal conditions. However, like many organic molecules, they can be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to strong oxidizing agents or UV light. For solutions, storage at low temperatures and protection from light is advisable to minimize degradation.[8]

-

Reactivity: The pyrimidine ring is generally electron-deficient, which can influence its reactivity. The presence of the hydroxyl/keto group and the alkyl substituents will further modulate the reactivity of the ring towards electrophilic and nucleophilic attack.

V. Conclusion and Future Directions

This technical guide has provided a detailed overview of the known and expected physicochemical properties of this compound. While some experimental data, such as its melting point and a synthetic route, are available, a comprehensive experimental characterization of its solubility, pKa, and detailed spectral properties is still needed. Such data would be invaluable for researchers and drug development professionals seeking to utilize this compound as a scaffold for the design and synthesis of novel therapeutic agents. Future work should focus on the experimental determination of these missing parameters to build a complete physicochemical profile of this promising molecule.

References

- 1. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2abiotech.net [2abiotech.net]

- 3. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]

- 4. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activity of Substituted Pyrimidine Derivatives

Introduction

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are not only fundamental components of nucleic acids (cytosine, thymine, and uracil) and Vitamin B1 but also form the structural core of a vast number of synthetic and natural compounds with significant therapeutic value.[1][2][3] The facile synthesis, structural versatility, and the ability to readily interact with various biological targets have made the pyrimidine scaffold a "privileged structure" in drug discovery.[4][5][6][7] This has led to the development of a multitude of FDA-approved drugs for a wide range of diseases.[8][9][10]

This guide provides an in-depth exploration of the diverse biological activities of substituted pyrimidine derivatives, intended for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of activities to provide a deeper understanding of the underlying mechanisms of action, the critical role of structure-activity relationships (SAR), and the practical experimental methodologies used to evaluate these potent molecules.

The Privileged Pyrimidine Scaffold

The versatility of the pyrimidine ring lies in its electronic properties and the multiple sites available for substitution. The nitrogen atoms can act as hydrogen bond acceptors, while various substituents can be introduced at different positions of the ring to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution. These modifications are crucial for optimizing the compound's affinity for its biological target, as well as its pharmacokinetic profile.

I. Major Biological Activities of Substituted Pyrimidine Derivatives

Substituted pyrimidine derivatives exhibit a remarkable breadth of biological activities, with extensive research focusing on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2]

Anticancer Activity

The development of pyrimidine-based anticancer agents has been a major focus in medicinal chemistry.[6][7][11] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

a) Kinase Inhibition

A significant number of pyrimidine derivatives have been developed as kinase inhibitors.[6][7][8][12] Kinases are a large family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold can act as an ATP mimic, binding to the ATP-binding site of kinases and preventing their activity.[12][13]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Certain pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against EGFR, a key target in various cancers.[11] For instance, some derivatives have demonstrated significant activity against both wild-type EGFR and the T790M mutant, which is associated with drug resistance.[11]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Novel N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines have been identified as potent CDK2 inhibitors, which is a promising target for cancer therapy.[11]

-

Focal Adhesion Kinase (FAK) Inhibitors: A scaffold hopping strategy has led to the discovery of pyrimidine-based FAK inhibitors, which are crucial in cell adhesion and migration, processes often dysregulated in cancer.[11]

Signaling Pathway: Pyrimidine-based Kinase Inhibition

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 10. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijrpr.com [ijrpr.com]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. scispace.com [scispace.com]

Introduction: The Pyrimidine Core in Modern Drug Discovery

An In-Depth Technical Guide to the Mechanism of Action of Hydroxy-Pyrimidine Compounds

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry and molecular biology.[1][2] Its derivatives are fundamental components of life, forming the nucleobases uracil, thymine, and cytosine, which are essential for the synthesis of DNA and RNA.[3] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug design, leading to a vast array of therapeutic agents with activities spanning anticancer, antiviral, antimicrobial, and anti-inflammatory applications.[4][5][6][7]

Among its many variations, the hydroxy-pyrimidine scaffold serves as a particularly versatile building block.[8] The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, significantly influencing the compound's binding affinity and specificity for its biological target. This guide provides a detailed exploration of the core mechanisms through which hydroxy-pyrimidine compounds exert their therapeutic effects, with a focus on their roles as kinase inhibitors and antiviral agents, supported by field-proven experimental methodologies.

Part 1: Kinase Inhibition - A Competitive Strategy at the ATP-Binding Site

A predominant mechanism of action for many pyrimidine-based drugs is the inhibition of protein kinases. Kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates. Their dysregulation is a hallmark of numerous diseases, especially cancer.[9]

Core Mechanism: ATP-Competitive Inhibition

The aminopyrimidine and hydroxy-pyrimidine cores are excellent structural mimics of the adenine ring of ATP, the natural substrate for all kinases.[9] This structural similarity allows them to fit into the highly conserved ATP-binding pocket of a kinase. By occupying this site, the hydroxy-pyrimidine inhibitor physically blocks ATP from binding, thereby preventing the phosphotransfer reaction and inhibiting the kinase's catalytic activity. This competitive inhibition effectively shuts down the downstream signaling pathways controlled by the target kinase.

Key Kinase Targets and Signaling Pathways

The versatility of the pyrimidine scaffold has enabled the development of inhibitors targeting a diverse array of kinases.

1. B-Raf Kinase: Mutations in the B-Raf gene, particularly the V600E substitution, lead to the constitutive activation of the MAPK signaling pathway, a key driver in approximately 7% of all cancers, including melanoma and colorectal cancer.[10][11] Novel indazolylpyrazolo[1,5-a]pyrimidine and pyrazolo-pyrimidine analogues have been developed as extremely potent type I B-Raf inhibitors.[12][13] These compounds bind to the active conformation of B-Raf, inhibiting MEK and ERK phosphorylation and demonstrating significant in vivo antitumor efficacy in B-Raf mutant xenograft models.[12][13]

Diagram: B-Raf Kinase Inhibition by a Hydroxy-Pyrimidine Compound

Caption: Inhibition of the MAPK pathway by a competitive B-Raf inhibitor.

2. ROS1 Tyrosine Kinase: ROS1 is a receptor tyrosine kinase that can become oncogenic when it fuses with other genes, a phenomenon observed in 1-2% of non-small cell lung cancers (NSCLC).[14] Because the ROS1 kinase domain shares significant sequence homology with anaplastic lymphoma kinase (ALK), many ALK inhibitors are also effective against ROS1.[15] These inhibitors, including pyrimidine-based compounds, function as type I inhibitors by binding to the ATP-binding pocket of the ROS1 kinase domain.[14][16] This action blocks downstream signaling through pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, which are crucial for cell survival and proliferation.[14]

3. Epidermal Growth Factor Receptor (EGFR): Aberrant activation of EGFR is a primary driver in the progression of several cancers, most notably NSCLC.[9] Aminopyrimidine-based compounds have been successfully developed to target both wild-type and mutant forms of EGFR, demonstrating potent anti-proliferative activity.[9][17]

4. Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases essential for mitotic progression.[18] Aurora A, in particular, is often upregulated in cancer and stabilizes oncoproteins like cMYC and MYCN. Pyrimidine-based derivatives have been designed to inhibit Aurora A, leading to a reduction in MYC protein levels and potent inhibition of tumor growth.[19]

Quantitative Data: Inhibitory Potency of Representative Compounds

The efficacy of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit 50% of the target enzyme's activity.

| Compound Class | Target Kinase | IC₅₀ Value | Cell Line | Reference |

| Pyrazolo[3,4-d]pyrimidine (9u) | BRAFV600E | 1.74 µM | A375 (melanoma) | [20] |

| Pyrazolo[3,4-d]pyrimidine (9u) | VEGFR-2 | 5.89 µM | HUVEC | [20] |

| Aminopyrimidine (8e) | CDK9 | 88.4 nM | (Enzymatic) | [21] |

| Aminopyrimidine (8e) | HDAC1 | 168.9 nM | (Enzymatic) | [21] |

| Aminopyrimidine (9l) | JNK | < 100 nM | (Cell-based) | [22] |

| Pyrimidine Derivative (13) | Aurora A | < 50% inhibition at 100 nM | (Enzymatic) | [19] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC₅₀ of a test compound against a specific kinase. The assay measures the amount of ATP remaining after a kinase reaction; a lower signal indicates higher kinase activity and less inhibition.

Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed. The remaining ATP is converted into a luminescent signal by a luciferase/luciferin reaction. Potent inhibitors will prevent ATP consumption, resulting in a strong luminescent signal.

Methodology:

-

Compound Preparation: a. Prepare a 10 mM stock solution of the hydroxy-pyrimidine test compound in 100% DMSO. b. Perform a serial dilution (e.g., 10-point, 3-fold) in a 96-well or 384-well plate to create a range of test concentrations.

-

Reaction Setup: a. To each well of a white, opaque assay plate, add the following components in order: i. Test compound at various concentrations. ii. Purified recombinant kinase enzyme (e.g., B-Raf, ROS1) diluted in reaction buffer. iii. Substrate peptide specific to the kinase.

-

Initiation and Incubation: a. Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured. b. Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Signal Detection: a. Stop the kinase reaction by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which will react with the remaining ATP to produce light. b. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. c. Measure the luminescence using a microplate reader.[23]

-

Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to vehicle (DMSO) controls. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[23]

Part 2: Antiviral Activity - Targeting Host Pyrimidine Biosynthesis

While some pyrimidine derivatives target specific viral enzymes, a broader and often more powerful mechanism involves targeting a host-cell process that is essential for viral replication: nucleotide synthesis.

Core Mechanism: Depletion of the Pyrimidine Pool

Viruses are obligate intracellular parasites that rely heavily on the host cell's metabolic machinery to replicate their genomes. This process requires a large pool of nucleotides. A key antiviral strategy for some hydroxy-pyrimidine and related compounds is the inhibition of the de novo pyrimidine biosynthesis pathway.[24][25]

The primary host enzyme targeted is dihydroorotate dehydrogenase (DHODH) . By inhibiting DHODH, these compounds block the production of orotic acid, a critical precursor for all pyrimidines (uridine, cytidine, and thymidine).[25] This leads to a depletion of the intracellular pyrimidine pool, effectively starving the virus of the essential building blocks needed for viral RNA and DNA synthesis. This mechanism confers broad-spectrum antiviral activity against a wide range of RNA and DNA viruses, including influenza, flaviviruses, and alphaviruses.[24][25] An important consequence of this action is that the antiviral effect can be reversed by supplementing the cell culture medium with pyrimidines like uridine or cytidine, a key validation step in mechanistic studies.[24]

Diagram: Inhibition of De Novo Pyrimidine Synthesis

Caption: Antiviral action via inhibition of the host enzyme DHODH.

Experimental Protocol: Cell-Based Antiviral Cytopathic Effect (CPE) Assay

This protocol is a high-throughput method to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced death.

Principle: Many viruses cause visible damage and death to the cells they infect, a phenomenon known as the cytopathic effect (CPE). An effective antiviral compound will inhibit viral replication and thus protect the cells from CPE, resulting in a higher number of viable cells. Cell viability is quantified using a colorimetric or luminescent reagent.

Methodology:

-

Cell Seeding: a. Seed a suitable host cell line (e.g., Vero 76, A549) into a 96-well or 384-well clear-bottom plate at a predetermined density. b. Incubate the cells (e.g., 24 hours at 37°C, 5% CO₂) to allow them to form a confluent monolayer.

-

Compound and Virus Addition: a. Prepare serial dilutions of the hydroxy-pyrimidine test compound in cell culture medium. b. Remove the old medium from the cells and add the diluted compound solutions to the appropriate wells. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells. c. Infect the cells by adding the virus at a specific Multiplicity of Infection (MOI), which should be optimized to cause significant CPE within 2-3 days.[26]

-

Incubation: a. Incubate the plates at 37°C with 5% CO₂ for a period sufficient to observe widespread CPE in the virus control wells (typically 48-72 hours).

-

Quantification of Cell Viability: a. After incubation, visually inspect the wells for CPE using a microscope. b. Add a cell viability reagent to all wells. Common reagents include: i. MTT/XTT: Colorimetric reagents that are converted by mitochondrial enzymes in living cells into a colored formazan product. ii. CellTiter-Glo®: A luminescent reagent that measures ATP levels as an indicator of cell viability.[26] c. Incubate according to the reagent manufacturer's instructions. d. Read the absorbance or luminescence on a microplate reader.

-

Data Analysis: a. The signal from the "cells only" wells represents 100% viability, while the signal from the "virus control" wells represents 0% protection. b. Calculate the percentage of CPE inhibition for each compound concentration. c. Determine the 50% effective concentration (EC₅₀), the concentration at which the compound protects 50% of the cells from viral CPE. d. In parallel, run a cytotoxicity assay on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀). e. Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising antiviral candidate.

Part 3: Antibacterial and Antifungal Mechanisms

The hydroxy-pyrimidine scaffold is also present in compounds with demonstrated antibacterial and antifungal activity.[1][4] The mechanisms here are more varied and often depend on the specific substitutions on the pyrimidine ring. Some derivatives function by inhibiting essential bacterial enzymes, while others may disrupt cell wall synthesis or interfere with nucleic acid replication. Structure-activity relationship (SAR) studies have found that the presence of certain nucleophilic groups and the overall symmetry of the molecule can be advantageous for high antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

-

Preparation: Serially dilute the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

-

Inoculation: Add a standardized suspension of the target bacterium or fungus to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Analysis: Determine the MIC by visually identifying the lowest compound concentration that shows no turbidity (i.e., no microbial growth).

Conclusion

Hydroxy-pyrimidine compounds represent a remarkably successful and versatile scaffold in drug discovery. Their mechanisms of action are diverse, yet often converge on fundamental cellular processes. As kinase inhibitors, they function as sophisticated mimics of ATP, allowing for the targeted shutdown of oncogenic signaling pathways. As antiviral agents, they can cripple viral replication on a broad scale by starving the virus of the essential pyrimidine building blocks supplied by the host. With continued chemical modification and a deeper understanding of their interactions with biological targets, the pyrimidine core will undoubtedly remain a vital component in the development of next-generation therapeutics.[6]

References

- 1. wjarr.com [wjarr.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. guidechem.com [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ROS1 protein-tyrosine kinase inhibitors in the treatment of ROS1 fusion protein-driven non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ROS1 Kinase Inhibitors for Molecular-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What are ROS1 inhibitors and how do they work? [synapse.patsnap.com]

- 17. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN101801959A - Aminopyrimidines useful as kinase inhibitors - Google Patents [patents.google.com]

- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRAFV600E and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 2-Methylpyrimidine Derivatives in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine core is a familiar and foundational scaffold. Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance.[1][2][3] Among its myriad of substituted forms, 2-methylpyrimidine derivatives have emerged as a particularly fruitful area of investigation, yielding compounds with a wide spectrum of pharmacological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 2-methylpyrimidine derivatives, offering field-proven insights for the advancement of novel therapeutics. The versatility of the pyrimidine skeleton, which allows for straightforward structural modifications at the 2, 4, 5, and 6 positions, has made it a privileged structure in medicinal chemistry.[4][5]

I. The 2-Methylpyrimidine Core: Synthetic Strategies and Key Intermediates

The journey to novel therapeutics begins with robust and flexible synthetic pathways. The 2-methylpyrimidine core, while seemingly simple, offers multiple avenues for elaboration into complex molecular architectures. A cornerstone of this chemistry is the synthesis of key intermediates that serve as versatile platforms for further derivatization.

A. Foundational Synthesis of the 2-Methylpyrimidine Ring

A common and efficient method for constructing the 2-methylpyrimidine ring system involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. Specifically, for 4,6-dihydroxy-2-methylpyrimidine, a widely used precursor, the reaction of acetamidine hydrochloride with diethyl malonate in the presence of a base like sodium acetate in methanol is a well-established route.[4][6]

Experimental Protocol: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine[4][6]

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetamidine hydrochloride and diethyl malonate in absolute methanol.

-

Base Addition: Slowly add a solution of sodium acetate in methanol to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and acidify with hydrochloric acid. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried to yield 4,6-dihydroxy-2-methylpyrimidine.

This dihydroxy intermediate is a critical building block. The hydroxyl groups can be converted to chloro groups using reagents like phosphorus oxychloride (POCl₃), yielding 4,6-dichloro-2-methylpyrimidine.[4] This dichlorinated derivative is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups at the 4 and 6 positions.[4]

B. Diversification of the 2-Methylpyrimidine Scaffold

The true power of the 2-methylpyrimidine scaffold lies in its capacity for diversification. The following diagram illustrates a general workflow for the synthesis of diverse 2-methylpyrimidine derivatives from a common intermediate.

Caption: Synthetic workflow for 2-methylpyrimidine derivatives.

II. Therapeutic Applications and Structure-Activity Relationships

The biological activity of 2-methylpyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[2][7] This section will delve into key therapeutic areas where these compounds have shown significant promise.

A. Anticancer Activity: Targeting Kinases

A significant portion of research on 2-methylpyrimidine derivatives has focused on their potential as anticancer agents, particularly as kinase inhibitors.[8][9] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[10][11]

Aurora and Polo-like Kinase Inhibition:

Several 2-aminopyrimidine derivatives have demonstrated potent inhibition of Aurora kinases (AURK) and Polo-like kinases (PLK), both of which are critical for cell cycle progression.[10] For instance, molecules like Alisertib (MLN8237) and Barasertib (AZD1152), which feature a 2-aminopyrimidine scaffold, are potent AURK inhibitors with IC₅₀ values in the nanomolar range.[10] The 2-amino group is crucial for forming hydrogen bonds with the hinge region of the kinase active site.[10]

| Compound | Target Kinase | IC₅₀ (µM) |

| Alisertib (MLN8237) | AURKA | 0.0012 |

| Barasertib (AZD1152) | AURKB | 0.00037 |

| BI2536 | PLK | 0.00083 |

Table 1: IC₅₀ values of pyrimidine-based kinase inhibitors.[10]

Epidermal Growth Factor Receptor (EGFR) Inhibition:

2-(Phenylamino)pyrimidine derivatives have been investigated as EGFR inhibitors. One study reported a compound with a promising IC₅₀ value of 0.2 ± 0.01 μM against EGFR triple mutant cell lines.[4]

The following diagram illustrates the general mechanism of action of 2-methylpyrimidine-based kinase inhibitors.

Caption: Competitive inhibition of kinases by 2-methylpyrimidine derivatives.

B. Antimicrobial and Antiviral Activities

The pyrimidine scaffold is also a fertile ground for the discovery of novel antimicrobial and antiviral agents.[1][6][12] The emergence of multidrug-resistant strains of bacteria and fungi necessitates the development of new classes of antimicrobial compounds.[1]

Antibacterial and Antifungal Properties:

A variety of 2-methylpyrimidine derivatives have demonstrated significant antibacterial and antifungal activity. For example, 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines have shown good activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus.[12] The presence of nitro and methyl groups on the benzyl ring was found to enhance activity against S. aureus.[12] Other studies have reported that certain pyrimidine derivatives exhibit potent antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans and Aspergillus flavus.[13]

| Compound Class | Target Organism(s) | Key Structural Features |

| 2-(Benzylthio)pyrimidines | E. coli, S. aureus | Benzyl and benzimidazolyl groups at the 2-position.[12] |

| 2-(Substituted-pyrazolyl)pyrimidines | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Pyrazolyl moiety at the 2-position.[13] |

Table 2: Examples of antimicrobial 2-methylpyrimidine derivatives.

Antiviral Activity:

The pyrimidine core is present in several antiviral drugs. Research has shown that certain 2-methylpyrimidine derivatives can exhibit antiviral properties, for example, against HIV.[6] The structural similarity to natural nucleosides allows these compounds to potentially interfere with viral replication processes.

C. Anti-inflammatory and Analgesic Properties

Pyrimidine derivatives have also been explored for their anti-inflammatory and analgesic activities.[3][14] Some have shown superior anti-inflammatory effects compared to conventional drugs like ibuprofen.[1]

Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects of some 2-methylpyrimidine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[15][16] Overexpression of COX-2 is associated with persistent inflammation.[16] Certain morpholinopyrimidine derivatives have been shown to reduce the expression of iNOS and COX-2 in LPS-stimulated macrophage cells, thereby inhibiting the inflammatory response.[16][17]

Experimental Protocol: In Vitro COX Inhibition Assay[15]

-

Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.

-

Incubation: Pre-incubate the enzyme with the test compound (2-methylpyrimidine derivative) or a reference inhibitor (e.g., meloxicam) for a specified time at a controlled temperature.

-

Reaction Initiation: Initiate the cyclooxygenase reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using an appropriate method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percent inhibition of COX activity and determine the IC₅₀ value for each compound.

III. Future Directions and Conclusion

The 2-methylpyrimidine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a compelling starting point for the development of novel therapeutics. Future research will likely focus on:

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors of specific biological targets.

-

Combinatorial Chemistry: Generating large libraries of 2-methylpyrimidine derivatives to screen for novel biological activities.

-

Target Identification: Elucidating the precise molecular targets and mechanisms of action for compounds with promising phenotypic effects.

IV. References

-

ChemicalBook. (n.d.). 2-Methylpyrimidine synthesis. Retrieved from --INVALID-LINK--

-

(n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.

-

Gangjee, A., et al. (2007). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 50(25), 6200-6210.

-

Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39.

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227.

-

MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

-

ChemicalBook. (2025). 2-Methylpyrimidine. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 2-Methylpyrimidine. Retrieved from --INVALID-LINK--

-

(2024). Biological activities of synthetic pyrimidine derivatives.

-

(n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.

-

Al-Abdullah, E. S., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 1-18.

-

ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives.

-

O'Neill, A. J., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(3), 329.

-

MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

-

Kumar, A., et al. (2009). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. European Journal of Medicinal Chemistry, 44(4), 1629-1635.

-

S, S., & P, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(2), 1-15.

-

Henze, H. R., et al. (1947). Researches on Pyrimidines: Certain Derivatives of 2-Methylpyrimidine. Journal of the American Chemical Society, 69(4), 839-841.

-

MDPI. (n.d.). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus.

-

(2019). Pharmacoligical activity and synthesis of pyrimidine and their derivative a review.

-

(n.d.). Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines.

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.

-

Wang, Y., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2699-2716.

-

National Institutes of Health. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

-

National Institutes of Health. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

-

ResearchGate. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.

-

TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot.

-

ResearchGate. (n.d.). Structure activity relationship.

-

PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).

-

Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives.

-

ResearchGate. (n.d.). Modifications and structure-activity relationships at the 2-position of 4-sulfonamidopyrimidine derivatives as potent endothelin antagonists.

-

CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs.

-

(2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

-

PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.

-

PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

-

National Institutes of Health. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.

-

PubMed. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.

-

ResearchGate. (2021). Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review).

References

- 1. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 13. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

solubility and stability of 4-Ethyl-6-hydroxy-2-methylpyrimidine

An In-depth Technical Guide to the Solubility and Stability of 4-Ethyl-6-hydroxy-2-methylpyrimidine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its presence in nucleobases and a wide array of therapeutic agents.[1] Understanding the fundamental physicochemical properties of a novel compound, such as its solubility and stability, is a non-negotiable prerequisite for its advancement through any research and development pipeline. This guide provides a comprehensive technical framework for characterizing this compound.

While specific experimental data for this exact molecule is not extensively documented in public literature, this document leverages established principles of physical organic chemistry and standard pharmaceutical development protocols to provide a robust, predictive analysis and a detailed methodological approach for its empirical evaluation. As your Senior Application Scientist, my objective is to explain not just the what but the why behind each experimental choice, ensuring a self-validating and scientifically rigorous investigation.

Part 1: Predicted Physicochemical Profile

The behavior of a molecule is dictated by its structure. The substituents on the pyrimidine ring—a methyl group at position 2, an ethyl group at position 4, and a hydroxyl group at position 6—govern its polarity, hydrogen bonding potential, and ionization state.

Tautomerism: The Critical Equilibrium

A crucial feature of hydroxypyrimidines is their existence in a tautomeric equilibrium between the aromatic-hydroxy (enol) form and the non-aromatic-oxo (keto or pyrimidinone) form.[2] For 4-hydroxypyrimidines, this equilibrium often favors the pyrimidin-4(3H)-one tautomer, which can impact hydrogen bonding, crystal packing, and ultimately, solubility.[3][4] This equilibrium is fundamental to understanding the molecule's interactions in different solvent systems.

Caption: Tautomeric equilibrium of the target compound.

Predicting Solubility Parameters

-

Lipophilicity (LogP): The partition coefficient (LogP) between octanol and water is a key indicator of a compound's lipophilicity ("greasiness"). While the parent 4-hydroxypyrimidine is water-soluble, the addition of the methyl and, more significantly, the ethyl group will increase the molecule's nonpolar surface area.[5] This predictably increases the LogP value, suggesting lower aqueous solubility and higher solubility in organic solvents compared to the unsubstituted parent ring. Accurate LogP prediction often requires specialized software, but a qualitative increase is certain.[6][7]

-

Ionization Constant (pKa): The compound's solubility will be highly dependent on pH. It possesses both a weakly acidic proton (from the hydroxyl/N-H group) and weakly basic nitrogen atoms in the pyrimidine ring.[8] The acidic pKa will likely be in the range of 8-9, similar to related pyrimidinones, while the basic pKa will be low, likely around 1-2.[8] This means:

-

In highly acidic solutions (pH < 1), the molecule may be protonated and show increased solubility.

-

In alkaline solutions (pH > 9), the molecule will deprotonate to form a phenolate-like anion, which is expected to be significantly more water-soluble.

-

Solubility will be at its minimum near the isoelectric point, likely in the neutral pH range.

-

Predicted Properties Summary

| Property | Predicted Characteristic | Rationale |

| Aqueous Solubility | Low to moderate in neutral pH; increases at pH < 2 and pH > 9. | Amphiprotic nature due to acidic (OH/NH) and basic (ring N) sites.[8] |

| Organic Solubility | Soluble in polar organic solvents (e.g., DMSO, Ethanol, Methanol). | Presence of H-bond donors/acceptors and alkyl groups. |

| Lipophilicity (LogP) | Higher than 4-hydroxypyrimidine. | Addition of ethyl and methyl groups increases nonpolar character.[6] |

| Tautomerism | Exists as an equilibrium mixture of hydroxy and pyrimidinone forms. | A known characteristic of hydroxypyrimidines.[2][3] |

Part 2: Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to fact, the gold-standard "shake-flask" method should be employed to determine thermodynamic equilibrium solubility.[9][10] This method measures the true saturation point of a compound in a given solvent system after sufficient time has been allowed for equilibrium to be reached between the dissolved and solid states.[11]

Causality Behind the Protocol

We use this method because it is the most accurate and reproducible way to determine the intrinsic solubility, a critical parameter for biopharmaceutical classification and formulation design.[10] Kinetic solubility assays, while faster, can often overestimate solubility by creating supersaturated solutions that have not yet precipitated.[12]

Step-by-Step Methodology: Shake-Flask Solubility

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, 0.1 M HCl, Water, Ethanol). "Excess" is critical; undissolved solid must remain at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials tightly. Place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for a defined period. A 24-48 hour period is common to ensure equilibrium is reached.[9] The system is at equilibrium when the concentration of the solute in the solution is constant over time.

-

Phase Separation: After equilibration, remove the vials and allow any remaining solid to settle. Separate the saturated supernatant (the liquid portion) from the undissolved solid. This is a critical step. Centrifugation followed by careful collection of the supernatant is preferred. Filtration may be used, but one must validate that the compound does not adsorb to the filter material, which would lead to an underestimation of solubility.[10]

-

Quantification:

-

Carefully take a precise aliquot of the clear supernatant and dilute it with a suitable mobile phase.

-

Analyze the concentration of the compound in the diluted sample using a validated stability-indicating HPLC-UV method (see Part 4).

-

Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. Report in units such as mg/mL or µM.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Part 3: Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a cornerstone of drug development.[13] By subjecting the compound to conditions more severe than those used for long-term storage, we can rapidly identify potential degradation pathways, elucidate the structure of degradants, and develop the analytical methods needed to monitor the compound's stability over its shelf life.[14] This process is mandated by regulatory bodies like the ICH.[15][16]

The Principle of a Self-Validating System

The goal is not to destroy the compound entirely, but to achieve a target degradation of 5-20%.[17] This level of degradation is sufficient to produce and detect the primary degradation products without being so excessive that it leads to complex secondary or tertiary degradants. This controlled approach validates the "stability-indicating" power of the analytical method.

Step-by-Step Methodology: Forced Degradation Studies

For each condition, a solution of the compound at a known concentration (e.g., 1 mg/mL) is prepared. A control sample, protected from the stress condition, is stored at refrigerated temperatures.

-

Acid Hydrolysis:

-

Adjust the solution with 0.1 M HCl.

-

Heat at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.[17]

-

-

Base Hydrolysis:

-

Adjust the solution with 0.1 M NaOH.

-

Maintain at room temperature or slightly elevated temperature (e.g., 40°C), as base hydrolysis is often faster than acid hydrolysis.

-

At time points, withdraw samples, neutralize with an equivalent of HCl, and dilute for HPLC analysis.[17]

-

-

Oxidative Degradation:

-

Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the reaction at room temperature and protected from light.

-

Monitor over time and quench the reaction if necessary before HPLC analysis.[18]

-

-

Thermal Degradation:

-

Expose both the solid compound and a solution to high heat (e.g., 70°C) in a calibrated stability oven.

-

Test at various time points.[18]

-

-

Photostability:

-

Expose the solid compound and a solution to a controlled source of UV and visible light, as specified in ICH guideline Q1B.[16]

-

A parallel sample wrapped in aluminum foil serves as the dark control.

-

Analyze both the exposed and control samples.

-

Caption: Experimental Workflow for Forced Degradation Studies.

Data Presentation for Stability

Results should be summarized clearly, showing the percentage of the parent compound remaining and the formation of degradation products.

| Stress Condition | Duration | Parent Compound Assay (%) | Area % of Major Degradant 1 | Area % of Major Degradant 2 |

| Control (t=0) | 0 | 100.0 | N/D | N/D |

| 0.1 M HCl, 60°C | 24h | 91.5 | 5.8 (at RRT 0.85) | 1.5 (at RRT 1.15) |

| 0.1 M NaOH, 40°C | 8h | 85.2 | 12.1 (at RRT 0.72) | N/D |

| 3% H₂O₂, RT | 24h | 98.1 | 1.1 (at RRT 0.91) | N/D |

| Thermal (Solid), 70°C | 7 days | 99.8 | N/D | N/D |

| Photolytic (Solution) | 1.2M lux-hr | 96.4 | 2.5 (at RRT 1.30) | N/D |

| (N/D = Not Detected; RRT = Relative Retention Time; Data is hypothetical for illustrative purposes) |

Part 4: Core Analytical Methodology

The validity of all solubility and stability data hinges on the quality of the analytical method used for quantification.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the workhorse for this type of analysis.[19]

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to ensure separation of the parent compound from any impurities or degradants.

-

Validation: The method must be validated for specificity, linearity, accuracy, and precision. Crucially, it must be proven to be a stability-indicating method , meaning it can resolve the parent peak from all potential degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to this validation.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products observed during stress testing, LC-MS is invaluable. It provides the molecular weight of the degradants, offering critical clues to their structure and the degradation pathway.

Conclusion

While direct empirical data on this compound is sparse, a robust scientific and methodological framework can be constructed based on its structure and established pharmaceutical sciences principles. The molecule's solubility is predicted to be pH-dependent, with increased lipophilicity due to its alkyl substituents. Its stability profile can be systematically determined through a forced degradation protocol aligned with ICH guidelines. The successful characterization of this compound requires rigorous application of these protocols, underpinned by a well-validated, stability-indicating HPLC method. This guide provides the foundational strategy for any researcher, scientist, or drug development professional to confidently begin the essential work of characterizing this promising pyrimidine derivative.

References

- 1. heteroletters.org [heteroletters.org]

- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy 4-Hydroxypyrimidine (EVT-3158963) | 51953-18-5 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. veeprho.com [veeprho.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. apicule.com [apicule.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Natural Sources and Analogues of Pyrimidine Compounds for Drug Discovery and Development

Introduction

The pyrimidine scaffold is a cornerstone of life, forming the essential building blocks of nucleic acids—cytosine, thymine, and uracil—that encode the genetic blueprint of all living organisms.[1][2][3] Beyond this fundamental role, the pyrimidine ring system is a recurring motif in a diverse array of natural products, including alkaloids, vitamins, and antibiotics.[2][4][5] The inherent biological significance and synthetic tractability of pyrimidines have made them a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents with applications in oncology, virology, and infectious diseases.[1][6][7] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources of pyrimidine compounds, their biosynthesis, and the landscape of their natural and synthetic analogues as platforms for novel therapeutics.

I. The Ubiquity of Pyrimidines in Nature: From Nucleobases to Complex Alkaloids

The pyrimidine framework is found in a wide variety of naturally occurring molecules, each with distinct biological activities. These can be broadly categorized based on their structural features and biological origins.

Pyrimidine Nucleosides and Nucleotides: The Core of Genetic Information

The most well-known natural pyrimidines are the nucleobases cytosine, thymine, and uracil, which are integral components of DNA and RNA.[2][3] In nucleic acids, these bases pair with their complementary purines (adenine and guanine) via hydrogen bonds, forming the basis of the genetic code.[2] Their biosynthesis is a fundamental process in all living organisms, ensuring the fidelity of genetic information transfer.

Pyrimidine-Containing Vitamins

A key example of a pyrimidine-containing vitamin is Thiamine (Vitamin B1). Thiamine is essential for carbohydrate metabolism in most organisms. It is found in a variety of foods, including whole grains, meat, and legumes.[8] Its structure features a pyrimidine ring linked to a thiazole ring.

Pyrimidine Alkaloids from Marine and Terrestrial Organisms

A diverse range of pyrimidine-containing alkaloids have been isolated from both marine and terrestrial sources. These compounds often exhibit potent biological activities.

-

Marine Sponges: Marine invertebrates, particularly sponges, are a rich source of unique pyrimidine alkaloids.[9][10] For instance, the marine sponge Monanchora arbuscula has yielded a series of guanidine and pyrimidine alkaloids, some of which have demonstrated anti-parasitic activity.[11][12] Batzelladine, another pyrimidine-containing compound from a marine source, has been noted for its potential in inhibiting the binding of HIV gp-120 to CD4 cells.[13] Variolins, isolated from the Antarctic sponge Kirkpatrickia variolosa, are a family of marine alkaloids with a pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine skeleton that act as inhibitors of cyclin-dependent kinases (CDKs), making them of interest in cancer research.[9]

-

Plants and Microorganisms: Pyrimidine alkaloids are also found in terrestrial plants and microorganisms. These natural products contribute to the plant's defense mechanisms and have been explored for their medicinal properties.

Pyrimidine Nucleoside Antibiotics

Microorganisms are a prolific source of structurally complex pyrimidine nucleoside antibiotics.[14] These natural products often feature modifications to the pyrimidine base or the sugar moiety, leading to a diverse range of biological activities.[14] Notable examples include Blasticidin S and Polyoxin, which have been utilized as agricultural fungicides.[15] The discovery and characterization of the biosynthetic pathways of these antibiotics have opened avenues for engineering novel antimicrobial agents.[14]

II. Biosynthesis of Pyrimidines: The De Novo and Salvage Pathways

Living organisms synthesize pyrimidine nucleotides through two primary routes: the de novo pathway and the salvage pathway.[16][17][18]

The De Novo Biosynthesis Pathway

The de novo pathway constructs the pyrimidine ring from simple precursor molecules, including bicarbonate, aspartate, and glutamine.[16][17] This energy-intensive process is highly regulated to meet the cellular demand for nucleotides.[17] The key steps in this pathway are conserved across many species, from bacteria to humans.[16]

The initial and rate-limiting step is the synthesis of carbamoyl phosphate from glutamine, CO₂, and ATP, catalyzed by carbamoyl phosphate synthetase II (CPS II).[17] A series of subsequent enzymatic reactions leads to the formation of orotic acid, which is then converted to the first pyrimidine nucleotide, orotidine 5'-monophosphate (OMP). OMP is subsequently decarboxylated to form uridine 5'-monophosphate (UMP), a central precursor for other pyrimidine nucleotides.[18]

Caption: A simplified diagram of the de novo pyrimidine biosynthesis pathway.

The Salvage Pathway

The salvage pathway provides a more energy-efficient route to pyrimidine nucleotides by recycling pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA.[17][19] This pathway is particularly important in tissues with low rates of de novo synthesis. Key enzymes in the salvage pathway include uridine phosphorylase and thymidine kinase, which convert free pyrimidine bases back into their corresponding nucleotides.[17]

III. Pyrimidine Analogues in Drug Development: A Therapeutic Goldmine

The structural and functional importance of pyrimidines has made them a prime target for the development of therapeutic agents. Pyrimidine analogues, both naturally inspired and synthetically derived, have found widespread application in medicine.[1][6]

Anticancer Agents

Many pyrimidine analogues function as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting the proliferation of rapidly dividing cancer cells.[20]

-